molecular formula C18H17ClN2O5S B2850503 Ethyl 2-(2-chloro-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 313233-80-6

Ethyl 2-(2-chloro-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2850503
CAS RN: 313233-80-6
M. Wt: 408.85
InChI Key: DEYAMPVZZQQXFD-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiophene, which is a heterocyclic compound with a sulfur atom and a benzene ring . It also contains a nitro group (NO2) and a chloro group (Cl) attached to a benzene ring, which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiophene ring, the nitro and chloro groups, and the amide bond . These functional groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used . The nitro group could potentially be reduced to an amino group, and the amide bond could potentially be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the nitro group could potentially make the compound more acidic .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, properties, and potential applications . This could include studying its reactivity, investigating its potential biological activity, and optimizing its synthesis .

properties

IUPAC Name

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c1-2-26-18(23)15-11-5-3-4-6-14(11)27-17(15)20-16(22)12-9-10(21(24)25)7-8-13(12)19/h7-9H,2-6H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYAMPVZZQQXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloro-5-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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